

Application Note: Mass Spectrometry Analysis of (S)-Isotimolol Fragmentation

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Compound of Interest

Compound Name: (S)-Isotimolol

CAS No.: 158636-96-5

Cat. No.: B585481

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Executive Summary

(S)-Isotimolol (Timolol Impurity B) is a regioisomer of Timolol formed via the migration of the thiadiazolyl-ether linkage. Because it shares an identical molecular weight (316.42 g/mol) and elemental formula (

) with the parent drug, standard low-resolution mass spectrometry cannot distinguish them.

This guide provides a high-fidelity LC-MS/MS protocol designed to:

- Separate **(S)-Isotimolol** from Timolol chromatographically.
- Characterize the specific fragmentation pathways (MS/MS) driven by the structural shift from a secondary to a primary alcohol.
- Quantify the impurity at trace levels (0.05% threshold) in pharmaceutical matrices.

Structural Context & Causality

To understand the fragmentation, one must first understand the structural divergence.

Feature	Timolol (Parent)	(S)-Isotimolol (Impurity B)
IUPAC Name	(S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol	(S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol
Linkage Position	Ether at C3, Hydroxyl at C2 (Secondary Alcohol)	Ether at C2, Hydroxyl at C1 (Primary Alcohol)
Chirality	(S)-configuration at C2	(S)-configuration at C2 (retained but environment changes)
MS Challenge	Identical Precursor [M+H] ⁺ = 317.2	Identical Precursor [M+H] ⁺ = 317.2

The Analytical Challenge: The migration of the ether linkage creates a positional isomer. While the primary fragmentation ions are similar, the kinetics of dissociation and the retention behavior on stationary phases differ significantly due to the change in polarity (primary vs. secondary alcohol).

Experimental Protocol

A. Sample Preparation (Self-Validating Workflow)

Rationale: Isotimolol is often present at trace levels. We use a "dilute-and-shoot" approach compatible with high-sensitivity ESI⁺ to minimize matrix suppression.

- Stock Solution: Dissolve 10 mg **(S)-Isotimolol** reference standard in 10 mL Methanol (1 mg/mL).
- Working Standard: Dilute Stock to 1 µg/mL in Water:Methanol (50:50 v/v) + 0.1% Formic Acid.
- System Suitability Sample: Prepare a mixture containing 1 µg/mL Timolol and 1 µg/mL Isotimolol.
 - Validation Check: Baseline resolution (

) must be achieved between the two peaks.

B. LC-MS/MS Conditions[3][4]

Chromatography (LC)

- Column: Agilent Poroshell 120 Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm).
 - Why Phenyl-Hexyl? The interactions offered by the phenyl phase provide superior selectivity for separating positional isomers compared to standard C18.
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0-1 min: 10% B
 - 1-6 min: 10%
60% B (Linear ramp)
 - 6-8 min: 60% B (Wash)
 - 8.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MS)

- Source: Electrospray Ionization (ESI), Positive Mode.[1]
- Capillary Voltage: 3500 V.
- Gas Temperature: 300°C.
- Scan Mode: Multiple Reaction Monitoring (MRM).[1][2]

Fragmentation Mechanism & Data Analysis[3][6][7] [8]

Primary Fragmentation Pathway

Upon Collision Induced Dissociation (CID), the protonated precursor $[M+H]^+$ (m/z 317) undergoes predictable cleavage.

- Loss of tert-butyl group (Neutral Loss -56 Da):
 - The most abundant transition. The bulky tert-butyl group on the amine is easily cleaved.
 - Transition:

[3][4]
 - Mechanism:[5][6][7] Inductive cleavage at the C-N bond.
- Ether Cleavage (Diagnostic for Backbone):
 - Cleavage of the ether bond connecting the propanol chain to the thiadiazole ring.
 - Transition:

(Protonated morpholino-thiadiazole-ol).
 - Transition:

(Side chain fragment).
- Morpholine Ring Fragmentation:
 - High energy fragmentation leads to the opening of the morpholine ring.
 - Transition:

(Fragmentation of the amine/alcohol chain).

Differentiating Isotimolol from Timolol

While the m/z values are identical, the relative abundance ratios differ due to the stability of the carbocation formed after water loss.

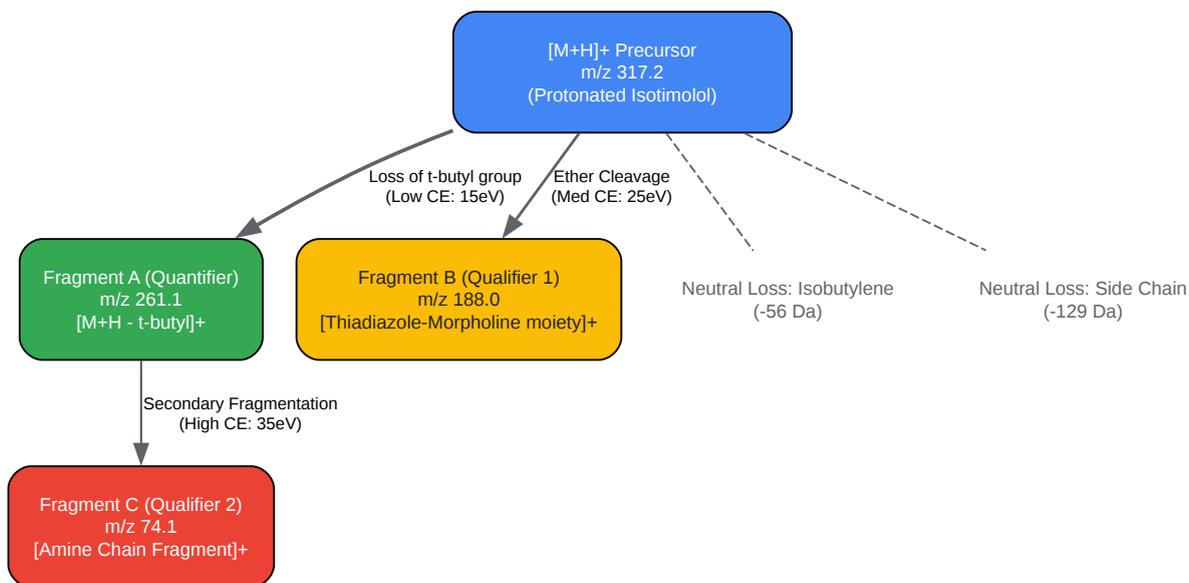
- Timolol (Secondary Alcohol): Loss of H_2O is favored, forming a secondary carbocation.
- Isotimolol (Primary Alcohol): Loss of H_2O is less favorable kinetically than the secondary alcohol, often resulting in a lower intensity peak relative to the parent.

MRM Transitions Table

Compound	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Role
(S)-Isotimolol	317.2	261.1	15	Quantifier (Base Peak)
(S)-Isotimolol	317.2	188.0	25	Qualifier 1 (Ether Cleavage)
(S)-Isotimolol	317.2	74.1	35	Qualifier 2 (High Energy)
Timolol	317.2	261.1	15	Co-eluting check

Visualizing the Fragmentation Pathway[3][7][8][11]

The following diagram illustrates the fragmentation logic for **(S)-Isotimolol**, highlighting the generation of the quantifier and qualifier ions.



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Caption: MS/MS fragmentation pathway of **(S)-Isotimolol** showing primary loss of the tert-butyl group (Quantifier) and subsequent backbone cleavage.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the following validation parameters must be met:

- Specificity: Inject a blank matrix. No interference peaks

of the analyte area should appear at the retention time of Isotimolol.

- Resolution: The critical pair (Timolol and Isotimolol) must have a resolution factor

. If

, adjust the gradient slope (flatten between 3-5 minutes) or lower the column temperature to 25°C.

- Linearity:

over the range of 0.5 ng/mL to 100 ng/mL.

- Signal-to-Noise (S/N): The Limit of Quantitation (LOQ) is defined as the concentration yielding S/N

.

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